Cas no 16382-19-7 (ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate)

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is a fluorinated indole derivative with significant utility in pharmaceutical and agrochemical research. The compound features a fluoro-substituted indole core, enhancing its reactivity and binding affinity in medicinal chemistry applications. The presence of the ethyl ester group at the 2-position and a methyl group at the 3-position contributes to its stability and versatility as an intermediate in synthetic pathways. Its structural attributes make it valuable for developing bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. The fluorine substitution further improves metabolic stability and bioavailability, making it a preferred scaffold in drug discovery.
ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate structure
16382-19-7 structure
Product Name:ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
CAS No:16382-19-7
MF:C12H12FNO2
MW:221.227586746216
CID:1107265
PubChem ID:930786
Update Time:2025-06-30

ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-3-methyl-1H-Indole-2-carboxylic acid ethyl ester
    • ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
    • BBL010953
    • KLUPNBFUMHAPHG-UHFFFAOYSA-N
    • VS-02767
    • DTXSID00359005
    • STK802062
    • ethyl5-fluoro-3-methyl-1H-indole-2-carboxylate
    • 16382-19-7
    • SCHEMBL3283431
    • AKOS004119641
    • MDL: MFCD03695159
    • Inchi: 1S/C12H12FNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3
    • InChI Key: KLUPNBFUMHAPHG-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C)=C(C(=O)OCC)N2

Computed Properties

  • Exact Mass: 221.08520679g/mol
  • Monoisotopic Mass: 221.08520679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 42.1Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 347.6±37.0 °C at 760 mmHg
  • Flash Point: 164.0±26.5 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate Security Information

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Additional information on ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

Introduction to Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (CAS No. 16382-19-7)

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate, identified by its CAS number 16382-19-7, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the indole family, which is renowned for its diverse biological activities and applications in drug development. The presence of a fluoro substituent and a carboxylate ester group enhances its pharmacological potential, making it a subject of extensive research in medicinal chemistry.

The molecular structure of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate consists of a fused indole ring system with specific functional groups that contribute to its unique chemical properties. The fluoro group at the 5-position and the methyl group at the 3-position are particularly noteworthy, as they influence the compound's interactions with biological targets. This arrangement not only affects the compound's solubility and stability but also its ability to bind to enzymes and receptors, which are critical factors in drug design.

In recent years, there has been growing interest in indole derivatives due to their potential applications in treating various diseases, including cancer, inflammation, and neurological disorders. The fluorine atom in ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate plays a crucial role in modulating the compound's bioavailability and metabolic pathways. Studies have shown that fluorinated compounds often exhibit enhanced binding affinity and prolonged half-life compared to their non-fluorinated counterparts.

One of the most compelling aspects of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is its role as a precursor in synthesizing more complex pharmaceutical agents. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes involved in disease pathways. For instance, derivatives of this molecule have been explored as potential kinase inhibitors, which are pivotal in cancer therapy. The structural features of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate make it an ideal scaffold for further chemical modifications, enabling the creation of drugs with tailored pharmacological profiles.

The carboxylate ester group in ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate also contributes to its versatility in drug development. Ester functionalities are commonly used in medicinal chemistry due to their ability to enhance drug solubility and bioavailability. Additionally, they can be hydrolyzed into free carboxylic acids under physiological conditions, which can further modify the compound's biological activity. This characteristic makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Recent advancements in computational chemistry have further highlighted the importance of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate. Molecular modeling studies have demonstrated that the fluorine substituent enhances the compound's binding affinity to target proteins by stabilizing key interactions through electrostatic and van der Waals forces. These insights have guided researchers in designing more effective drug candidates based on this scaffold.

The pharmaceutical industry has taken notice of these findings, leading to increased investment in indole-based compounds. Companies are actively pursuing clinical trials for drugs derived from ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate and its analogs. The results from these trials are promising, showing that such compounds can modulate disease pathways effectively while maintaining a favorable safety profile.

In conclusion, ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (CAS No. 16382-19-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable tool for creating novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely that we will see further advancements in treating some of humanity's most challenging diseases.

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